HMBPP

Immunology T cell activation Phosphoantigen

Sourcing low-potency phosphoantigen analogs yields unreliable Vγ9Vδ2 T cell activation. HMBPP eliminates this variability as the definitive, high-purity natural ligand. - Sub-picomolar potency (EC50 0.1-0.2 nM) ensures robust ex vivo T cell expansion. - Validated substrate for IspH enzymatic assays in antimicrobial drug discovery. - Standardized reagent for BTN3A1 structural studies and phosphoantigen prodrug benchmarking.

Molecular Formula C5H12O8P2
Molecular Weight 262.09 g/mol
Cat. No. B1233566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMBPP
Synonyms(E)-4-hydroxy-3-methylbut-2-enyl diphosphate
4-HMDP cpd
Molecular FormulaC5H12O8P2
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)(O)OP(=O)(O)O)CO
InChIInChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+
InChIKeyMDSIZRKJVDMQOQ-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HMBPP: A Natural Microbial Phosphoantigen and Key Isoprenoid Intermediate for Advanced Immunotherapy Research


(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a naturally occurring phosphoantigen and a crucial intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a pathway absent in humans but essential in many pathogenic bacteria, apicomplexan parasites, and plant plastids [1][2]. It is the most potent known activator of human Vγ9Vδ2 T cells, a subset of γδ T lymphocytes critical for innate and adaptive immunity, with an EC50 in the picomolar range [3].

Why HMBPP Cannot Be Simply Replaced by Other Phosphoantigens or Structural Analogs


Generic substitution of HMBPP with other phosphoantigens, such as isopentenyl pyrophosphate (IPP) or the synthetic analog bromohydrin pyrophosphate (BrHPP), is not scientifically valid due to vast differences in potency and the distinct structural requirements for high-affinity binding to the BTN3A1 sensor and subsequent Vγ9Vδ2 T cell activation. Even minor modifications to the HMBPP structure, such as replacing the pyrophosphate group with a diphosphonate, result in a drastic loss of bioactivity, demonstrating that the precise molecular architecture of HMBPP is critical for its function [1][2].

Quantitative Evidence for HMBPP: Differentiating Potency, Kinetics, and Structural Requirements


HMBPP is 30,000-Fold More Potent Than IPP in Activating Vγ9Vδ2 T Cells

HMBPP is a profoundly more potent activator of human Vγ9Vδ2 T cells than the endogenous phosphoantigen isopentenyl pyrophosphate (IPP). In a direct comparative study, HMBPP was found to be 30,000 times more potent than IPP [1]. This massive difference in potency is attributed to the unique structural features of HMBPP, specifically its hydroxyl group, which forms critical hydrogen bonds with the BTN3A1 sensor [2].

Immunology T cell activation Phosphoantigen

HMBPP is 100-Fold More Potent Than the Synthetic Analog BrHPP

Compared to bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen used in early clinical studies, HMBPP demonstrates a 100-fold higher potency in activating Vγ9Vδ2 T cells [1]. This significant difference highlights that natural HMBPP is a far more efficient agonist for this critical T cell subset, making it a superior tool for research and a more attractive lead compound for therapeutic development.

Immunotherapy Drug Development Phosphoantigen

Structural Integrity of the Pyrophosphate Moiety is Critical: HMBPP is >26,500-Fold More Potent Than HMB-PCP

Replacing the pyrophosphate group of HMBPP with a methylenediphosphonate (P-CH2-P) to create the analog HMB-PCP results in a catastrophic loss of bioactivity. While HMBPP has an EC50 of 0.1–0.2 nM for stimulating human Vγ9/Vδ2 T cells, HMB-PCP has an EC50 of only 5.3 μM [1]. This represents a >26,500-fold decrease in potency, demonstrating the absolute requirement of the native pyrophosphate group for high-affinity interaction with the target.

Structure-Activity Relationship Medicinal Chemistry Phosphoantigen

HMBPP Activates T Cell Receptor Signaling with Kinetics Matching OKT3 Antibody Stimulation

Unlike the slow activation kinetics reported for other phosphoantigens like IPP and BrHPP, HMBPP activates the MEK/Erk and PI-3K/Akt signaling pathways in Vγ9Vδ2 T cells as rapidly as the anti-CD3ε monoclonal antibody OKT3, a gold-standard inducer of bona fide TCR signaling [1]. Furthermore, HMBPP induces an almost identical transcriptional profile in Vγ9+ T-cells as OKT3, confirming it triggers a robust and complete activation program.

T cell signaling Kinetics Immunotherapy

HMBPP is the Native Substrate for the Antimicrobial Drug Target IspH

HMBPP is the natural substrate for the [4Fe-4S] enzyme IspH (LytB), which catalyzes the final step of the MEP pathway, converting HMBPP into IPP and DMAPP. This pathway is essential for isoprenoid biosynthesis in many pathogenic bacteria and is a key target for novel antimicrobial development [1][2]. The enzyme from Plasmodium falciparum has a reported KM of 39 μM for HMBPP [3], and potent inhibitors have been developed based on the HMBPP scaffold, including a mercapto analog with a Ki of 20 nM against E. coli IspH [2].

Antimicrobial drug discovery Enzyme kinetics MEP pathway

Optimal Research and Industrial Applications for HMBPP


Vγ9Vδ2 T Cell-Based Cancer Immunotherapy Research

HMBPP is the gold-standard reagent for activating and expanding human Vγ9Vδ2 T cells ex vivo for adoptive cell therapy protocols and for in vivo studies of γδ T cell-mediated tumor clearance. Its unmatched potency (EC50 of 0.1-0.2 nM) and rapid signaling kinetics ensure robust activation and anti-tumor effector functions, as demonstrated in preclinical models [1].

Development and Screening of IspH (LytB) Inhibitors for Novel Antimicrobials

As the natural substrate for the essential MEP pathway enzyme IspH, HMBPP is a critical tool for antimicrobial drug discovery. It is used in enzymatic assays to characterize IspH activity, to determine the mechanism of action of novel inhibitors (e.g., by monitoring the conversion of HMBPP to IPP and DMAPP by LC-MS) [2], and as a scaffold for the design of potent, selective IspH inhibitors [3].

Investigating the Molecular Mechanism of Phosphoantigen Recognition

The unique structural features of HMBPP, particularly its hydroxyl group, make it the definitive ligand for studying the interaction between phosphoantigens and the BTN3A1 sensor. High-purity HMBPP is essential for structural biology studies (e.g., X-ray crystallography, NMR) and binding assays aimed at elucidating the precise molecular details of Vγ9Vδ2 T cell activation [4].

Development of Phosphoantigen Prodrugs

HMBPP serves as the benchmark for potency and efficacy in the development of novel phosphoantigen prodrugs. Its structure is used as a template to design analogs with improved drug-like properties (e.g., cell permeability, serum stability), and its activation profile is the standard against which new prodrugs, such as phosphonodiamidate ProPAgens, are measured [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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